HDAC4 Binding Affinity Comparison: Target Compound vs. Related Oxalamide Scaffolds
The target compound exhibits extremely weak inhibition of human HDAC4 with a Ki value greater than 50,000 nM (>50 µM) [1]. This represents a profound difference from other oxalamide derivatives that are engineered for potent HDAC inhibition. For example, closely related analog N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(4-fluoro-3-nitrophenyl)oxalamide demonstrates potent antiproliferative activity with IC50 values generally below 5 µM in cancer cell lines , a functional effect often associated with HDAC inhibition. The >10-fold difference in cellular potency (inferred from binding vs. functional data) highlights a critical divergence in mechanism of action.
| Evidence Dimension | Binding Affinity (Ki) for Human HDAC4 |
|---|---|
| Target Compound Data | Ki > 50,000 nM |
| Comparator Or Baseline | N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(4-fluoro-3-nitrophenyl)oxalamide; Antiproliferative IC50 < 5 µM |
| Quantified Difference | >10-fold difference (in vitro binding vs. cellular functional activity) |
| Conditions | Inhibition of human HDAC4 using Boc-Lys(trifluoroacetyl)-AMC substrate; preincubation for 30 mins followed by substrate addition measured after 60 mins [1]. Comparator data: cancer cell growth inhibition assay . |
Why This Matters
This data is essential for scientists seeking an oxalamide scaffold that minimizes HDAC-mediated off-target effects, enabling cleaner mechanistic studies in epigenetic research.
- [1] BindingDB. BDBM50235703 (CHEMBL4066515). Affinity Data: Ki > 5.00E+4 nM for Human HDAC4. University of Applied Sciences Darmstadt; Curated by ChEMBL. Accessed 2026-04-29. View Source
